Acide 3-(bromométhyl)benzoïque, ester N-succinimidylique

Vue d'ensemble

Description

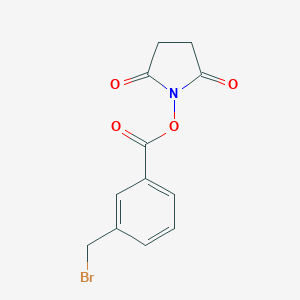

3-(Bromomethyl)benzoic acid N-succinimidylester is an organic compound with the molecular formula C12H10BrNO4 and a molecular weight of 312.12 g/mol . It is commonly used as a cross-linking reagent in proteomics research . This compound is known for its ability to form stable amide bonds with primary amines, making it valuable in various biochemical applications.

Applications De Recherche Scientifique

3-(Bromomethyl)benzoic acid N-succinimidylester is widely used in scientific research due to its ability to form stable covalent bonds with primary amines. Some of its applications include:

Chemistry: Used as a cross-linking reagent in the synthesis of complex organic molecules.

Biology: Employed in the modification of proteins and peptides for various biochemical assays.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the production of fluorescent stains and other analytical reagents.

Mécanisme D'action

Target of Action

It is known to be used as a hetero-bifunctional linker in the quaternisation of certain compounds .

Mode of Action

As a hetero-bifunctional linker, 3-(Bromomethyl)benzoic acid N-succinimidylester likely interacts with its targets by forming covalent bonds, thereby linking two different molecules together . The exact nature of these interactions and the resulting changes would depend on the specific molecules being linked.

Result of Action

The molecular and cellular effects of 3-(Bromomethyl)benzoic acid N-succinimidylester’s action would be largely determined by the molecules it is used to link . For example, it has been used in the preparation of fluorescent stains, suggesting it may play a role in enhancing the visibility of certain cellular structures or processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-(Bromomethyl)benzoic acid N-succinimidylester . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)benzoic acid N-succinimidylester typically involves the esterification of 3-(Bromomethyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Bromomethyl)benzoic acid N-succinimidylester primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can also participate in esterification and amidation reactions.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols. The reaction is often carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at room temperature.

Esterification and Amidation: These reactions involve the use of coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as dichloromethane or DMF.

Major Products Formed

Substitution Reactions: The major products are substituted benzoic acid derivatives where the bromine atom is replaced by the nucleophile.

Esterification and Amidation: The major products are esters or amides formed by the reaction of the carboxyl group with alcohols or amines, respectively.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Succinimidyl 4-(bromomethyl)benzoate

- N-Succinimidyl 3-(chloromethyl)benzoate

- N-Succinimidyl 4-(chloromethyl)benzoate

Uniqueness

Compared to its analogs, 3-(Bromomethyl)benzoic acid N-succinimidylester offers a unique combination of reactivity and stability. The bromomethyl group provides a good leaving group for substitution reactions, while the succinimidyl ester ensures efficient coupling with primary amines. This makes it particularly useful in applications requiring precise and stable modifications of biomolecules.

Activité Biologique

3-(Bromomethyl)benzoic acid N-succinimidylester (CAS Number: 155863-35-7) is a derivative of benzoic acid that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula: C₁₂H₁₀BrNO₄

- Molecular Weight: 312.12 g/mol

- Structure: The compound features a bromomethyl group and a succinimidyl ester, which are critical for its reactivity and biological interactions.

The biological activity of 3-(Bromomethyl)benzoic acid N-succinimidylester is primarily attributed to its ability to act as a reactive electrophile, facilitating the modification of nucleophilic sites on proteins. This mechanism can lead to various outcomes, including:

- Protein Labeling: The succinimidyl ester moiety allows for the covalent attachment to amine-containing residues in proteins, which is useful in labeling studies.

- Enzyme Inhibition: The compound may inhibit specific enzymes by modifying active sites, thereby altering their activity.

1. Antitumor Activity

Research has indicated that benzoic acid derivatives can exhibit antitumor properties. A study highlighted the interaction of similar compounds with proteasome and lysosome pathways, suggesting that modifications on the benzoic acid scaffold could enhance anticancer activity by promoting apoptosis and inhibiting cell proliferation .

2. Enzyme Modulation

The compound has been shown to influence protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and have implications in cancer therapy .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., Hep-G2 and A2058) demonstrated that while some benzoic acid derivatives showed significant cytotoxic effects, others like 3-(Bromomethyl)benzoic acid N-succinimidylester exhibited lower toxicity at certain concentrations, suggesting a selective action against cancer cells while sparing normal cells .

Study 1: Protein Interaction and Activity Modulation

A study focused on the interaction of benzoic acid derivatives with cathepsins B and L found that compounds similar to 3-(Bromomethyl)benzoic acid N-succinimidylester could significantly enhance the activity of these enzymes. This suggests potential applications in modulating proteolytic activities within cells, which could be beneficial in cancer treatment strategies .

Study 2: In Silico Analysis

In silico studies have indicated that the compound can act as a potent binder to key enzymes involved in protein degradation. The binding affinities were measured using molecular docking simulations, revealing favorable interactions that could be exploited for therapeutic purposes .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c13-7-8-2-1-3-9(6-8)12(17)18-14-10(15)4-5-11(14)16/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXBPWLMEXGVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434663 | |

| Record name | N-Succinimidyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155863-35-7 | |

| Record name | N-Succinimidyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)benzoic acid N-succinimidylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.